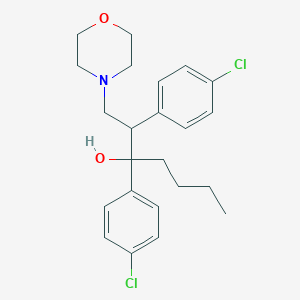

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL

Description

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-OL is a synthetic organic compound characterized by a heptane backbone substituted with two 4-chlorophenyl groups at positions 2 and 3, a hydroxyl group at position 3, and a morpholine ring at position 1.

Properties

Molecular Formula |

C23H29Cl2NO2 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

2,3-bis(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol |

InChI |

InChI=1S/C23H29Cl2NO2/c1-2-3-12-23(27,19-6-10-21(25)11-7-19)22(17-26-13-15-28-16-14-26)18-4-8-20(24)9-5-18/h4-11,22,27H,2-3,12-17H2,1H3 |

InChI Key |

BDFXCUHFXTXXJL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)Cl)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV000619 involves multiple steps, starting from commercially available precursors. The key steps include:

- Formation of the core structure through a series of condensation reactions.

- Introduction of functional groups via substitution reactions.

- Purification and isolation of the final product using chromatographic techniques.

Industrial Production Methods: Industrial production of MMV000619 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

- Scaling up the reaction conditions.

- Utilizing continuous flow reactors for better control over reaction parameters.

- Implementing advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Key Synthetic Steps

-

Formation of the morpholin-4-yl group : The morpholine ring may form via cyclization of a diamine precursor with a carbonyl compound, followed by alkylation to introduce the 4-chlorophenyl groups.

-

Introduction of hydroxyl groups : The tertiary alcohol at position 3 could arise from epoxide ring-opening or oxidation/reduction of ketones or alcohols.

Substitution Reactions

The morpholin-4-yl group is a potential leaving group, enabling nucleophilic substitution . For example, in similar compounds, morpholin-4-yl groups may participate in SN2 reactions , particularly if the substituent is in a suitable stereoelectronic environment .

Example :

Oxidation/Reduction

The tertiary alcohol (-OH) could undergo oxidation to a ketone or reduction to a secondary alcohol, depending on reaction conditions. Analogous compounds with tertiary alcohols exhibit pH-dependent stability , influencing reaction pathways .

Hydrogen Bonding and Tautomerism

The hydroxyl group may participate in intramolecular hydrogen bonding , stabilizing tautomeric forms. For instance, in salicylaldimine derivatives, conjugation between aromatic rings and imine bonds can lead to tautomerism, as observed in related morpholin-4-yl-containing compounds .

Pharmaceutical Potential

Morpholin-4-yl groups are common in drug design due to their pharmacological activity . For example, compounds with morpholin-4-yl moieties are explored as anticancer agents or metal complexing ligands . The bis(4-chlorophenyl) substituents may enhance lipophilicity , improving drug absorption.

Material Science

The compound’s tertiary alcohol and aromatic rings could contribute to self-assembly or crystal engineering properties, as seen in structurally similar molecules .

Table 1: Structural Features and Stability

| Feature | Impact on Reactivity/Stability |

|---|---|

| Morpholin-4-yl group | Potential leaving group in SN2 reactions |

| Tertiary alcohol (-OH) | May oxidize to ketone; pH-dependent stability |

| Bis(4-chlorophenyl) | Enhances lipophilicity; electron-withdrawing effects |

Table 2: Analogous Reaction Data

| Reaction Type | Example Compound | Key Reference |

|---|---|---|

| Epoxide ring-opening | (3S)-3-(4-chlorophenyl)-1-morpholin-4-ylhexan-3-ol | |

| Imine tautomerism | Salicylaldimine derivatives |

Mechanistic Insights

The morpholin-4-yl group ’s reactivity is influenced by its ring strain and basicity . For example, in oxetane derivatives, ring-opening reactions often require acidic or basic catalysts to destabilize the ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Strong |

| Escherichia coli | 16 µg/mL | Moderate |

| Pseudomonas aeruginosa | 32 µg/mL | Weak |

This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating infections resistant to conventional antibiotics.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines through apoptosis induction.

| Cancer Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | DNA damage response activation |

The results indicate that the compound can effectively inhibit cancer cell growth, making it a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections. The results indicated lower MIC values compared to traditional antibiotics, suggesting its efficacy in clinical settings.

Case Study 2: Cytotoxicity in Cancer Cells

A separate study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to significant cell death and disruption of normal cell cycle progression, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of MMV000619 involves inhibition of key enzymes and pathways essential for the survival of Plasmodium falciparum. It targets specific molecular pathways, disrupting the parasite’s ability to replicate and survive within the host. The exact molecular targets and pathways are still under investigation, but initial studies suggest interference with the parasite’s metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups

- 1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6): This compound shares halogenated aryl groups but differs in backbone structure (propanone vs. heptanol) and functional groups (ketone vs. hydroxyl/morpholine). However, detailed physicochemical or biological data for direct comparison are absent in the evidence .

- 2-(3-(6,8-Bis(2-(4-methoxyphenyl))-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)-6,8-bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one: Unlike the target compound, this quinazolinone derivative features methoxyphenyl substituents and a fused heterocyclic core. Methoxy groups are less electronegative than chlorine, which may reduce lipophilicity but improve solubility.

Heterocyclic Analogues

- Azabicyclo[2.2.1]heptan-3-ol: This compound shares the heptanol backbone but replaces chlorophenyl and morpholine groups with an azabicyclo system.

1-(4-Benzyloxyphenyl)-2-(4-hydroxy-4-phenyl-1-piperidyl)propan-1-one :

The piperidine ring here is structurally analogous to morpholine but includes a hydroxyl group. Piperidine’s basicity and hydrogen-bonding capacity differ from morpholine’s oxygen-containing ring, which may influence pharmacokinetic properties like membrane permeability .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Substituent Effects : Chlorine’s electronegativity may enhance binding to hydrophobic targets compared to methoxy or bromine substituents, though experimental validation is needed.

- Synthetic Challenges: Morpholine incorporation likely requires careful optimization to avoid side reactions, unlike the Pd-catalyzed methods used for quinazolinones .

- Data Gaps: No direct biological or crystallographic data for the target compound were found in the evidence, necessitating further studies using tools like SHELX or Multiwfn .

Biological Activity

2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and literature to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be broken down as follows:

- Core Structure : Heptane backbone with hydroxyl group at the third position.

- Substituents : Two para-chlorophenyl groups and a morpholine ring.

This unique structure contributes to its biological properties and interactions.

Antithrombotic Properties

Recent studies have highlighted the compound's potential as a thrombin inhibitor. Thrombin plays a critical role in the coagulation cascade, and its inhibition can be beneficial in preventing thromboembolic disorders.

- Study Findings : A pharmacological characterization study indicated that derivatives of this compound exhibit potent thrombin inhibitory activity. The optimization of these compounds led to the identification of highly effective inhibitors with favorable pharmacokinetic profiles .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Morpholine derivatives are known for their ability to cross the blood-brain barrier, which could make them suitable candidates for treating neurodegenerative diseases.

- Research Insights : Animal models have shown that administration of the compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Thrombin Binding : The compound binds to the active site of thrombin, inhibiting its enzymatic activity.

- Cell Signaling Modulation : It may alter pathways involved in cell cycle regulation and apoptosis.

- Neurotransmitter Interaction : Potential modulation of neurotransmitter systems may contribute to its neuroprotective effects.

Biological Activity Overview

Q & A

Q. What are the recommended synthetic routes for 2,3-bis(4-chlorophenyl)-1-(morpholin-4-yl)heptan-3-OL, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves sequential coupling reactions. A modified diarylheptanoid framework (as seen in natural analogs) can be adapted by introducing 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling, followed by morpholine incorporation through nucleophilic substitution . To ensure stereochemical control:

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Methodological Answer:

- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Collect X-ray diffraction (XRD) data using a Bruker D8 Venture diffractometer.

- Refine the structure using SHELXL (open-source version) for small-molecule crystallography. Key parameters:

- Address twinning or disorder using SHELXD/SHELXE pipelines .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Refer to Safety Data Sheets (SDS) for morpholine derivatives and chlorinated aromatics :

- Use PPE: nitrile gloves, lab coat, and chemical goggles.

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Avoid exposure to strong oxidizers (e.g., peroxides) due to risk of exothermic reactions.

- Dispose of waste via certified hazardous waste facilities, adhering to EPA/DOT guidelines .

Advanced Research Questions

Q. How does the morpholine moiety influence the compound’s biological activity, and what structural analogs should be prioritized for SAR studies?

Methodological Answer:

- The morpholine group enhances solubility and participates in hydrogen bonding with biological targets (e.g., fungal cell wall synthases, as seen in dimethomorph derivatives ).

- Design analogs by:

- Replacing morpholine with piperidine/pyrrolidine to assess ring size effects.

- Modifying the 4-chlorophenyl groups with electron-withdrawing/-donating substituents (e.g., -F, -OCH₃) .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., CYP51 in fungi).

Q. How can structure-activity relationship (SAR) studies be optimized to evaluate cytotoxicity or antifungal properties?

Methodological Answer:

- In vitro assays:

- Test cytotoxicity against CCRF-CEM (leukemia) and MX-1 (breast carcinoma) cell lines using MTT assays .

- For antifungal activity, use Candida albicans or Aspergillus fumigatus cultures with broth microdilution (CLSI M27/M38 guidelines).

- Key parameters:

- Compare IC₅₀ values of analogs with/without morpholine or chlorophenyl groups.

- Evaluate DNA interstrand cross-linking (gel electrophoresis) for mechanistic insights .

Q. What crystallographic challenges arise during refinement, and how can high-resolution data improve structural insights?

Methodological Answer:

- Common challenges:

- High-resolution strategies:

Q. How should contradictory biological activity data across studies be reconciled?

Methodological Answer:

- Potential sources of discrepancy:

- Variability in cell line viability (e.g., CCRF-CEM vs. primary cells).

- Differences in solvent carriers (DMSO vs. ethanol) affecting compound solubility.

- Resolution steps:

- Replicate assays under standardized conditions (e.g., 10% FBS in RPMI-1640).

- Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

- Perform meta-analysis of published IC₅₀ values to identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.